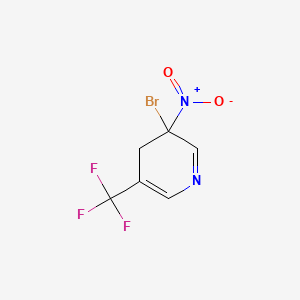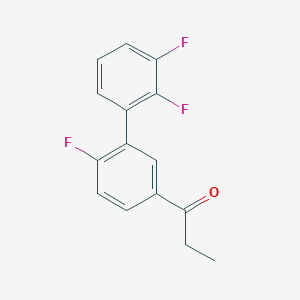
2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2,3,5-trichlorophenyl group and a carboxaldehyde group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde typically involves the condensation of 2,3,5-trichlorobenzaldehyde with a suitable pyrimidine precursor. One common method involves the use of a Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxylic acid.
Reduction: 2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis . In cancer cells, it may induce apoptosis by activating caspase enzymes and disrupting mitochondrial function .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,3,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde: Similar structure but with a different substitution pattern on the phenyl ring.
4-Aryl/chloroalkyl-2-(2,3,5-trichlorophenyl)-1,3-thiazoles: Compounds with a thiazole ring instead of a pyrimidine ring.
Uniqueness
2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H5Cl3N2O |
|---|---|
Peso molecular |
287.5 g/mol |
Nombre IUPAC |
2-(2,3,5-trichlorophenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H5Cl3N2O/c12-7-1-8(10(14)9(13)2-7)11-15-3-6(5-17)4-16-11/h1-5H |
Clave InChI |
KADTWJGFXUEHMU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C2=NC=C(C=N2)C=O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14058561.png)
![4-O-[(2R,3R,4S,5R,6S)-4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl] 1-O-ethyl benzene-1,4-dicarboxylate](/img/structure/B14058565.png)










![2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B14058642.png)

